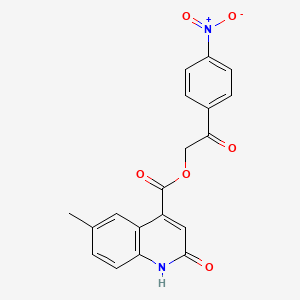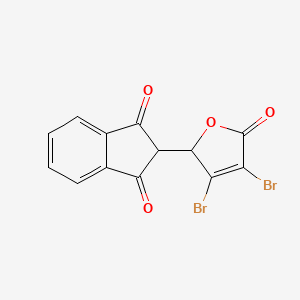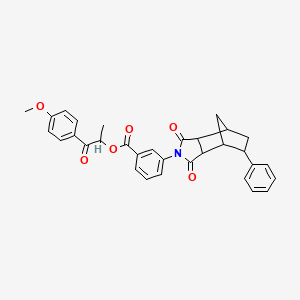
2-(4-Nitrophenyl)-2-oxoethyl 2-hydroxy-6-methylquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrophenyl)-2-oxoethyl 2-hydroxy-6-methylquinoline-4-carboxylate is a complex organic compound that features both nitrophenyl and quinoline moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 2-hydroxy-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol in the presence of an acid catalyst.
Introduction of the nitrophenyl group: This step might involve nitration of a phenyl ring followed by coupling reactions to attach it to the quinoline core.
Esterification: The final step could involve esterification reactions to form the carboxylate ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methyl groups.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl and quinoline moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the quinoline and phenyl rings.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted quinoline and phenyl derivatives.
Applications De Recherche Scientifique
2-(4-Nitrophenyl)-2-oxoethyl 2-hydroxy-6-methylquinoline-4-carboxylate may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design.
Biological Studies: Used as a probe to study enzyme interactions.
Industrial Chemistry: Potential use as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitrophenyl and quinoline moieties could play crucial roles in binding to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyquinoline derivatives: Known for their antimicrobial and anticancer properties.
Nitrophenyl esters: Often used in biochemical assays and as intermediates in organic synthesis.
Uniqueness
The combination of nitrophenyl and quinoline moieties in 2-(4-Nitrophenyl)-2-oxoethyl 2-hydroxy-6-methylquinoline-4-carboxylate may confer unique properties, such as enhanced biological activity or specific binding affinities, making it a compound of interest for further research.
Propriétés
Formule moléculaire |
C19H14N2O6 |
|---|---|
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
[2-(4-nitrophenyl)-2-oxoethyl] 6-methyl-2-oxo-1H-quinoline-4-carboxylate |
InChI |
InChI=1S/C19H14N2O6/c1-11-2-7-16-14(8-11)15(9-18(23)20-16)19(24)27-10-17(22)12-3-5-13(6-4-12)21(25)26/h2-9H,10H2,1H3,(H,20,23) |
Clé InChI |
UOUSQHGGHVQGPD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC(=O)C=C2C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-acetyl-2,3-dihydroindol-5-yl)carbamoyl]benzoic Acid](/img/structure/B12469786.png)

![[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B12469794.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)glycinamide](/img/structure/B12469805.png)


![Methyl 4-({4-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12469818.png)
![6,6'-[Benzene-1,4-diylbis(oxybenzene-4,1-diyl)]bis(1,3,5-triazine-2,4-diamine)](/img/structure/B12469838.png)
![4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12469844.png)

![2-Methylpropyl 3-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12469848.png)
![(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12469852.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide](/img/structure/B12469860.png)
